molecular formula C32H39N5O8 B12079488 Suc-DL-Ala-DL-Phe-DL-Lys-AMC

Suc-DL-Ala-DL-Phe-DL-Lys-AMC

Cat. No.: B12079488
M. Wt: 621.7 g/mol
InChI Key: GAQKKPHZOUJFMZ-UHFFFAOYSA-N
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Description

The compound “SUC-ALA-PHE-LYS-AMC” is a highly sensitive fluorogenic substrate for plasmin and gingipain K . It is used extensively in biochemical assays to measure the activity of these enzymes. The compound’s full name is N-Succinyl-Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SUC-ALA-PHE-LYS-AMC involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids .

Industrial Production Methods

Industrial production of SUC-ALA-PHE-LYS-AMC typically follows the same SPPS method but on a larger scale. The process is automated to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

SUC-ALA-PHE-LYS-AMC primarily undergoes hydrolysis reactions catalyzed by enzymes such as plasmin and gingipain K. These enzymes cleave the amide bond between lysine and 7-amido-4-methylcoumarin, releasing the fluorescent 7-amido-4-methylcoumarin .

Common Reagents and Conditions

    Enzymes: Plasmin, Gingipain K

    Buffers: Tris-HCl, phosphate-buffered saline (PBS)

    pH 7.4, 37°C

Major Products

The major product formed from the enzymatic hydrolysis of SUC-ALA-PHE-LYS-AMC is 7-amido-4-methylcoumarin, which exhibits strong fluorescence .

Scientific Research Applications

SUC-ALA-PHE-LYS-AMC is widely used in scientific research for the following applications:

Mechanism of Action

The mechanism of action of SUC-ALA-PHE-LYS-AMC involves its cleavage by specific proteases such as plasmin and gingipain K. These enzymes recognize the peptide sequence and hydrolyze the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to determine the enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SUC-ALA-PHE-LYS-AMC is unique due to its high sensitivity and specificity for plasmin and gingipain K. Its fluorogenic properties make it an excellent choice for real-time monitoring of enzyme activity in various assays .

Properties

Molecular Formula

C32H39N5O8

Molecular Weight

621.7 g/mol

IUPAC Name

4-[[1-[[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C32H39N5O8/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40)

InChI Key

GAQKKPHZOUJFMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O

Origin of Product

United States

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